molecular formula C12H11NO2 B1346460 N-hydroxy-2-(naphthalen-1-yl)acetamide CAS No. 10335-80-5

N-hydroxy-2-(naphthalen-1-yl)acetamide

Cat. No. B1346460
CAS RN: 10335-80-5
M. Wt: 201.22 g/mol
InChI Key: XGUXBPGHSYDTSY-UHFFFAOYSA-N
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Description

N-hydroxy-2-(naphthalen-1-yl)acetamide is a compound that has been studied for its potential in various applications, including as an inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . It has also been explored for its antiproliferative activities against a range of human cancer cell lines .

Synthesis Analysis

The synthesis of related naphthalene-based acetamides has been reported using different methods. For instance, a one-step synthesis method was used to create a sulfonate derivative by reacting specific sulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 . Another study reported the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative properties, indicating the versatility of the naphthalene acetamide scaffold in medicinal chemistry . Additionally, novel N-arylidene acetohydrazides with a naphthalene moiety were synthesized and evaluated for anti-HIV activity .

Molecular Structure Analysis

The molecular structure of N-hydroxy-2-(naphthalen-1-yl)acetamide is characterized by the presence of a hydroxamate group, which is known for its metal-chelating properties. This functional group is crucial for the compound's inhibitory activity against aminopeptidase N . The naphthalene ring system is a common feature in the molecular structures of the compounds studied, which contributes to their biological activities .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based acetamides can be influenced by the presence of different functional groups. For example, the hydroxamate group in N-hydroxy-2-(naphthalen-1-yl)acetamide plays a significant role in its ability to inhibit aminopeptidase N . The synthesis processes often involve reactions such as acylation, as seen in the creation of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid , and N-alkylation, as in the case of N-methyl acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structures. For instance, the planarity of the naphthalene ring and the orientation of substituents can affect the compound's conformation and, consequently, its biological activity . The characterization techniques such as MS, FTIR, 1H NMR, and 13C NMR are essential for confirming the chemical structures and understanding the properties of these compounds .

Scientific Research Applications

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), demonstrating significant anti-angiogenic activity. This compound potently inhibits APN activity, which is crucial in the regulation of angiogenesis, a process involved in tumor growth and metastasis. It also inhibits the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor at low micromolar concentrations, highlighting its potential in cancer therapy (Lee et al., 2005).

Synthesis Methodologies

The direct three-component reaction facilitated by Fe3O4 magnetic nanoparticles under ultrasound irradiation for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives showcases innovative synthetic methods. These methodologies offer clean, efficient, and high-yielding approaches to creating N-hydroxy-2-(naphthalen-1-yl)acetamide derivatives, underscoring their significance in organic synthesis and potential pharmaceutical applications (Mokhtary & Torabi, 2017).

Anti-Parkinson's Activity

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. Specifically, derivatives with significant free radical scavenging activity showed potent anti-Parkinson's effects in vivo models, suggesting a promising avenue for the development of new therapeutic agents for Parkinson's disease management (Gomathy et al., 2012).

Antiproliferative Activities

Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Among these, specific derivatives demonstrated potent activity, especially against nasopharyngeal carcinoma cells, indicating the therapeutic potential of N-hydroxy-2-(naphthalen-1-yl)acetamide derivatives in cancer treatment (Chen et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-hydroxy-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXBPGHSYDTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908335
Record name N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-(naphthalen-1-yl)acetamide

CAS RN

10335-80-5
Record name N-Hydroxy-1-naphthaleneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10335-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneacetohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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